TERBIUM(III) ACETATE HYDRATE

Catalog No.
S1795430
CAS No.
100587-92-6
M.F
C2H6O3Tb
M. Wt
236.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TERBIUM(III) ACETATE HYDRATE

CAS Number

100587-92-6

Product Name

TERBIUM(III) ACETATE HYDRATE

IUPAC Name

acetic acid;terbium;hydrate

Molecular Formula

C2H6O3Tb

Molecular Weight

236.99 g/mol

InChI

InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2;

InChI Key

AOPUKHFGCKRYIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.O.[Tb]

Terbium(III) acetate hydrate is a crystalline compound with the chemical formula Tb CH3COO 3nH2O\text{Tb CH}_3\text{COO }_3\cdot n\text{H}_2\text{O}, where nn typically equals 4, indicating it is a tetrahydrate. This compound is a salt formed from terbium, a rare earth element, and acetic acid. Terbium(III) acetate hydrate appears as white crystals or powder and is moderately soluble in water. Upon heating, it decomposes into terbium oxide at temperatures above 220 °C, with the loss of water occurring around 60 °C .

Luminescence Properties

Terbium(III) is a lanthanide ion known for its luminescence properties. When excited by light or other forms of energy, Tb3+ ions emit light at specific wavelengths. Terbium(III) acetate hydrate exhibits strong green luminescence, making it a valuable material for research in luminescence-based technologies. Researchers are exploring its potential applications in:

  • Biomedical imaging: Terbium(III) complexes, including terbium(III) acetate hydrate, are being investigated as luminescent probes for biological targets. Their unique luminescence properties allow researchers to track these probes within cells and organisms, aiding in disease diagnosis and drug discovery [].
  • Light-emitting devices (LEDs): Terbium(III) acetate hydrate is being explored as a potential component in LEDs due to its efficient green luminescence. Research is ongoing to improve the brightness and stability of these materials for practical applications [].

Material Science Applications

The specific properties of terbium(III) acetate hydrate, including its solubility and thermal behavior, make it a useful precursor for the synthesis of other terbium(III)-based materials. Researchers are studying its application in the development of:

  • Functional thin films: Thin films containing terbium(III) ions exhibit interesting electrical, magnetic, and optical properties. Terbium(III) acetate hydrate can be used as a starting material for depositing these thin films through various techniques [].
  • Nanoparticles: Nanoparticles containing terbium(III) ions have potential applications in catalysis, electronics, and biomedicine. Terbium(III) acetate hydrate can be used as a precursor for synthesizing these nanoparticles through controlled precipitation or hydrothermal methods [].

  • Decomposition: Upon heating, it decomposes to form terbium oxide:
    Tb CH3COO 3nH2OTb2O3+gases+H2O\text{Tb CH}_3\text{COO }_3\cdot n\text{H}_2\text{O}\rightarrow \text{Tb}_2\text{O}_3+\text{gases}+\text{H}_2\text{O}
  • Oxidation: It can be oxidized to form terbium(IV) compounds:
    Tb3++Oxidizing AgentTb4+\text{Tb}^{3+}+\text{Oxidizing Agent}\rightarrow \text{Tb}^{4+}
  • Reduction: Reduction can yield lower oxidation state compounds:
    Tb3++Reducing AgentTb2+\text{Tb}^{3+}+\text{Reducing Agent}\rightarrow \text{Tb}^{2+}

Terbium(III) acetate hydrate can be synthesized through several methods:

  • Direct Reaction: Mixing terbium oxide or hydroxide with acetic acid results in the formation of terbium(III) acetate:
    Tb2O3+6CH3COOH2Tb CH3COO 3+3H2O\text{Tb}_2\text{O}_3+6\text{CH}_3\text{COOH}\rightarrow 2\text{Tb CH}_3\text{COO }_3+3\text{H}_2\text{O}
  • Precipitation Method: Terbium salts can be precipitated from solutions containing terbium ions by adding sodium acetate.
  • Hydrothermal Synthesis: This method involves reacting terbium salts under high temperature and pressure conditions in an aqueous solution.

Terbium(III) acetate hydrate has several notable applications:

  • Phosphors: It is utilized as an activator in green phosphors for color television tubes and LED technologies.
  • Lasers: The compound plays a role in the development of specialized lasers due to its luminescent properties.
  • Catalysts: It is also explored as a catalyst in various

Several compounds share similarities with terbium(III) acetate hydrate, particularly within the category of rare earth acetates. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Terbium(III) chlorideTbCl₃More soluble in water; used for different applications like catalysts.
Samarium(III) acetateSm(CH₃COO)₃Similar luminescent properties but less stable than terbium compounds.
Dysprosium(III) acetateDy(CH₃COO)₃Exhibits stronger magnetic properties; used in magnetic materials.
Europium(III) acetateEu(CH₃COO)₃Known for its red luminescence; widely used in phosphors.

Terbium(III) acetate hydrate stands out due to its moderate solubility, unique decomposition characteristics, and its specific applications in green phosphors and laser technology, which are less common among other rare earth acetates .

Chemical Formula and Structural Representations

Molecular Formula Variations: Tb(CH₃CO₂)₃·xH₂O

Terbium(III) acetate hydrate exhibits multiple molecular formula representations depending on its hydration state [1] [2]. The compound is most commonly represented as Tb(CH₃CO₂)₃·xH₂O, where x denotes the variable number of water molecules incorporated into the crystal structure [3] [4]. The anhydrous form possesses the molecular formula Tb(CH₃CO₂)₃ with a molecular weight of 336.06 grams per mole [2] [5]. However, the compound naturally exists as various hydrated forms under ambient conditions due to its hygroscopic nature [5] [16].

The monohydrate form, Tb(CH₃CO₂)₃·H₂O, represents one of the most stable hydration states with a molecular weight of 354.07 grams per mole and is assigned the Chemical Abstracts Service number 100587-92-6 [1] [3]. The tetrahydrate variant, Tb(CH₃CO₂)₃·4H₂O, constitutes another significant hydration state with a molecular weight of 408.13 grams per mole [17] [21]. This tetrahydrate form demonstrates particular importance in crystallographic studies as it represents the maximally hydrated state obtained under standard laboratory conditions [23].

Hydration StateMolecular FormulaMolecular Weight (g/mol)CAS NumberCommon Form
AnhydrousTb(CH₃CO₂)₃336.0625519-07-7Theoretical
MonohydrateTb(CH₃CO₂)₃·H₂O354.07100587-92-6Monohydrate
TetrahydrateTb(CH₃CO₂)₃·4H₂O408.1325519-07-7Tetrahydrate
Variable HydrateTb(CH₃CO₂)₃·xH₂OVariable100587-92-6Commercial form
Alternative notationTb(O₂C₂H₃)₃·xH₂OVariable100587-92-6Alternative notation

Structural Formula Elucidation

The structural formula of terbium(III) acetate hydrate reveals a complex coordination environment where the terbium(III) ion serves as the central metal atom surrounded by acetate ligands and water molecules [10] [15]. The acetate ligands adopt multiple coordination modes, functioning as both monodentate and bidentate ligands depending on the specific hydration state and crystal structure [13] [26].

In the most prevalent structural arrangement, each terbium(III) center coordinates with three acetate groups through oxygen atoms [11] [26]. The acetate ligands demonstrate versatility in their bonding patterns, exhibiting μ₂-bridging coordination modes that facilitate the formation of polynuclear structures [13] [26]. The International Union of Pure and Applied Chemistry name for the compound is terbium(III) triacetate, reflecting the presence of three acetate ligands per terbium center [3] [9].

The simplified molecular identifier string representation is [Tb+3].CC([O-])=O.CC([O-])=O.CC([O-])=O, which illustrates the ionic nature of the terbium-acetate interaction [3] [9]. The International Chemical Identifier key JQBILSNVGUAPMM-UHFFFAOYSA-K provides a unique computational identifier for the anhydrous form [3] [9].

Water molecules in the hydrated forms occupy specific coordination sites, completing the coordination sphere of the terbium(III) ion [11] [23]. These water molecules can be classified as either coordinated water directly bonded to the metal center or lattice water incorporated into the crystal structure [23] [26].

Crystallographic Identification Parameters

Crystallographic identification of terbium(III) acetate hydrate relies on several distinctive parameters that enable unambiguous characterization [17] [21]. The compound typically appears as white crystalline powder or crystals at room temperature [17] [30]. The molecular weight range spans from 336.06 grams per mole for the anhydrous form to 411.14 grams per mole for higher hydration states [1] [21].

The compound exhibits hygroscopic behavior, readily absorbing moisture from ambient atmosphere [5] [31]. Thermal analysis reveals that the tetrahydrate loses water molecules at approximately 60 degrees Celsius, progressing to the anhydrous form at 180 degrees Celsius [7]. Decomposition initiates at 220 degrees Celsius, ultimately yielding terbium oxide at 650 degrees Celsius [7].

Magnetic properties constitute important identification parameters, as the compound displays paramagnetic behavior characteristic of trivalent lanthanide ions [11]. Under ultraviolet illumination, terbium(III) acetate hydrate exhibits distinctive green fluorescence, a property commonly utilized for identification purposes [11].

Solubility characteristics provide additional identification criteria, with the compound demonstrating ready solubility in water and moderate solubility in strong mineral acids [5] [31]. The resulting aqueous solutions remain colorless, distinguishing them from transition metal acetates that often produce colored solutions [11].

ParameterValue/DescriptionMeasurement ConditionsReference Standards
Molecular Weight Range336.06-411.14 g/molDepends on hydration statePubChem, Sigma-Aldrich
Crystal AppearanceWhite crystalline powder/crystalsRoom temperatureCommercial suppliers
Hydration StabilityHygroscopic, loses water at 60°CAmbient conditionsThermal gravimetric analysis
Thermal BehaviorDecomposes at 220°C → Tb₂O₃ at 650°CThermal analysisLiterature values
Magnetic PropertiesParamagnetic, green fluorescence under ultravioletSolid state, room temperatureOptical measurements

Structural Characterization

Coordination Geometry and Bonding Modes

The coordination geometry of terbium(III) acetate hydrate demonstrates characteristic features of lanthanide coordination chemistry [10] [15]. The terbium(III) ion typically exhibits coordination numbers ranging from eight to nine, forming distorted coordination polyhedra [10] [13]. In the tetrahydrate form, the metal center adopts a tricapped trigonal prismatic geometry, representing one of the most common coordination environments for lanthanide ions [10] [15].

Bond lengths between terbium and oxygen atoms span a range from 2.378 to 2.568 angstroms for carboxylate oxygen atoms [26]. The Tb-O(aqua) distances, involving coordinated water molecules, typically range from 2.372 to 2.420 angstroms [13] [26]. These bond lengths reflect the ionic nature of the lanthanide-ligand interactions and the relatively large ionic radius of the terbium(III) ion [24].

The acetate ligands exhibit multiple bonding modes within the structure [13] [26]. The most prevalent coordination pattern involves μ₂-bridging modes, where individual acetate groups coordinate to two different terbium centers simultaneously [13] [26]. This bridging arrangement facilitates the formation of polynuclear structures and contributes to the overall stability of the crystal lattice [14] [27].

Angular parameters within the coordination sphere demonstrate significant deviation from ideal geometric arrangements [10] [15]. The O-Tb-O bond angles range from 64.53 to 144.49 degrees, indicating substantial distortion from regular polyhedra [10]. This distortion arises from the constraints imposed by the bridging acetate ligands and the incorporation of water molecules into the coordination sphere [20] [26].

In dimeric structures, additional coordination modes become apparent [13] [26]. The acetate groups can adopt fourfold bridging arrangements in syn-syn coordination modes, where both oxygen atoms of a single acetate group participate in bridging between metal centers [13] [26]. This coordination pattern results in stronger intramolecular interactions and influences the magnetic properties of the compound [20] [27].

Coordination AspectTetrahydrate FormDimeric StructureCoordination Details
Coordination Number8-98Variable
Bridging Mode (Acetate)μ₂-bridgingFourfold bridgingsyn-syn mode
Coordination GeometryTricapped trigonal prismaticTwisted square antiprismDistorted polyhedra
Bond Lengths (Å)2.378-2.5682.332-2.442Tb-O(aqua): 2.372-2.420
Bonding PatternAcetate-bridged dimers[Tb(CH₃COOH)₃)(H₂O)]₂Centrosymmetric dimers

Crystal System and Space Group Analysis

The crystal system of terbium(III) acetate hydrate varies according to the hydration state, with the tetrahydrate form crystallizing in the triclinic crystal system [23]. This crystal system represents the lowest symmetry class, characterized by three unequal axes and three unequal angles, none of which equals 90 degrees [19] [23]. The triclinic system accommodates the structural requirements imposed by the large lanthanide ion and the geometric constraints of the acetate ligands [23].

Space group analysis reveals that the tetrahydrate adopts the P-1 space group, indicating a primitive lattice with inversion symmetry [20] [23]. The unit cell parameters for the triclinic tetrahydrate demonstrate approximate values of a ≈ 10.4 angstroms, b ≈ 9.2 angstroms, and c ≈ 8.8 angstroms [23]. The angular parameters exhibit values of α ≈ 118 degrees, β ≈ 114 degrees, and γ ≈ 92 degrees [23].

The asymmetric unit contains two formula units (Z = 2), indicating that each unit cell accommodates two complete molecules of the tetrahydrate [23]. This arrangement facilitates the formation of hydrogen bonding networks between coordinated water molecules and acetate oxygen atoms [23] [26].

Comparative analysis with other lanthanide acetate tetrahydrates reveals structural similarities across the series [23] [26]. The samarium through lutetium acetate tetrahydrates exhibit isostructural behavior, sharing similar unit cell parameters and space group assignments [23]. This structural consistency reflects the similar ionic radii and coordination preferences exhibited by the heavier lanthanide elements [14] [23].

The crystal packing arrangement demonstrates the formation of acetate-bridged dimeric units [23] [26]. These dimers are held together through hydrogen bonding interactions involving the coordinated and lattice water molecules [23]. The shortest intermolecular terbium-terbium distances exceed 6.2 angstroms, indicating minimal direct metal-metal interactions [26].

Hydration FormCrystal SystemSpace GroupUnit Cell ParametersAngular ParametersZ value
TetrahydrateTriclinicP-1a≈10.4, b≈9.2, c≈8.8 Åα≈118°, β≈114°, γ≈92°2
Dimeric StructureBinuclear centrosymmetricNot specifiedIntramolecular Tb···Tb: 4.190 ÅIntermolecular Tb···Tb: 6.218 ÅDimeric units
Coordination EnvironmentNine-coordinateTricapped trigonal prismaticTb-O: 2.378-2.568 ÅO-Tb-O: 64.53-144.49°8-coordinate polyhedra

Dimeric Structure Formation: [Tb(CH₃COOH)₃)(H₂O)]₂

The dimeric structure of terbium(III) acetate hydrate represents a fundamental structural motif characterized by the formula [Tb(CH₃COOH)₃)(H₂O)]₂ [11] [26]. This binuclear arrangement results from the bridging coordination of acetate ligands between two terbium(III) centers, creating a centrosymmetric dimer with distinct structural and magnetic properties [13] [26].

The formation of dimeric structures occurs through multiple acetate bridging modes [13] [26]. In the most common arrangement, acetate groups adopt μ₂-bridging coordination patterns, where each acetate oxygen coordinates to both terbium centers simultaneously [26]. The intramolecular terbium-terbium separation in these dimeric units measures approximately 4.190 angstroms [26]. This distance reflects the optimal balance between metal-ligand bonding requirements and steric constraints imposed by the acetate bridges [26].

Alternative dimeric arrangements exhibit fourfold acetate bridging in syn-syn coordination modes [13] [26]. In these structures, each acetate group coordinates through both oxygen atoms to both metal centers, creating a more rigid and thermodynamically stable dimeric core [13]. The syn-syn bridging mode results in shorter intramolecular metal-metal distances and stronger magnetic coupling between the terbium(III) centers [20] [27].

Each terbium(III) ion within the dimeric structure maintains eight-coordinate geometry, typically adopting a twisted square antiprism configuration [20] [27]. The coordination sphere includes contributions from bridging acetate oxygen atoms, terminal acetate groups, and coordinated water molecules [13] [26]. The Tb-O bond lengths within dimeric structures range from 2.332 to 2.442 angstroms for carboxylate interactions and 2.372 to 2.420 angstroms for aqua ligands [13] [26].

The dimeric units exhibit minimal intermolecular interactions, with the nearest intermolecular terbium-terbium distances exceeding 6.218 angstroms [26]. This separation prevents significant magnetic coupling between different dimeric units, resulting in magnetic behavior dominated by intramolecular interactions within individual dimers [20] [27].

Hydrogen bonding networks contribute to the overall stability of dimeric structures [23] [26]. Coordinated water molecules form hydrogen bonds with acetate oxygen atoms from neighboring dimers, creating extended three-dimensional networks [23]. These intermolecular interactions influence the thermal stability and solubility characteristics of the compound [23] [26].

Physical Characteristics

Colorless Crystalline Morphology

Terbium(III) acetate hydrate exhibits distinctive morphological characteristics that are fundamental to its identification and practical applications. The compound manifests as a white to colorless crystalline solid with well-defined crystalline aggregates [1] [2] [3]. The crystalline structure varies depending on the degree of hydration, with the most common forms being the monohydrate, tetrahydrate, and hexahydrate variants [4] [5] [6].

The molecular formula of the monohydrate form is C₆H₁₁O₇Tb, corresponding to a molecular weight of 354.07 g/mol [4] [5]. The compound demonstrates a density of 3.56 g/cm³ [7], which is characteristic of rare earth metal complexes due to the high atomic mass of terbium. The crystalline powder typically appears as fine aggregates that can range from crystalline lumps to powder form depending on preparation and storage conditions [8] [9].

Physical Properties Summary:

PropertyValueReference
Physical StateSolid [1] [2] [3]
AppearanceCrystalline powder/crystals [1] [2] [3]
ColorWhite to colorless [1] [2] [3]
Molecular FormulaC₆H₁₁O₇Tb (monohydrate) [4] [5]
Molecular Weight (g/mol)354.07 (monohydrate) [4] [5]
Density (g/cm³)3.56 [7]
Melting Point>250°C [4]
Decomposition Temperature220-360°C (in stages) [10] [11]
Hygroscopic NatureYes [4] [12] [13]

The thermal properties indicate that the compound has a melting point exceeding 250°C [4], followed by stepwise decomposition beginning around 220°C and extending to 360°C [10] [11]. This thermal behavior is typical of hydrated rare earth acetates, which undergo dehydration followed by decomposition of the organic ligands.

Magnetic Susceptibility Profile

Terbium(III) acetate hydrate demonstrates paramagnetic behavior characteristic of lanthanide compounds containing unpaired f-electrons [14]. The terbium(III) ion possesses a ⁷F₆ ground state configuration with eight unpaired 4f electrons, resulting in a magnetic moment of approximately 9.6 Bohr magnetons per terbium ion [14]. This value closely approaches the theoretical free-ion magnetic moment of 9.72 μB for an isolated non-interacting Tb³⁺ ion [14].

Magnetic Properties Data:

PropertyValueReference
Magnetic NatureParamagnetic [14]
Magnetic Moment~9.6 μB per Tb³⁺ ion [14]
Ground State Configuration⁷F₆ [15] [14]
Interaction with Magnetic FieldsAttracted to neodymium magnets [16]
Temperature DependenceFollows Curie-Weiss law [15] [17]

The compound exhibits strong magnetic response and can be easily lifted using neodymium magnets [16], demonstrating its highly magnetic nature. The temperature dependence of magnetic susceptibility follows the Curie-Weiss law, which is characteristic of paramagnetic systems with localized magnetic moments [15] [17]. This behavior makes terbium(III) acetate hydrate valuable in magneto-optic applications and as a component in magnetostrictive materials [18] [19].

The magnetic properties arise from the 4f⁸ electronic configuration of Tb³⁺, where the unpaired electrons are well-shielded by the outer 5s² and 5p⁶ shells, resulting in minimal crystal field effects and preservation of the free-ion magnetic behavior [15] [17].

Luminescent Properties Under UV Excitation

Terbium(III) acetate hydrate exhibits characteristic luminescent properties when exposed to ultraviolet radiation, making it valuable for optical applications. The compound demonstrates sharp line emission spectra typical of lanthanide f-f electronic transitions [20] [21] [22].

Key Luminescence Characteristics:

PropertyValueReference
Excitation Wavelength (nm)220-280 (UV) [21] [23] [22]
Main Emission Peaks (nm)489, 544, 584 [23] [22]
Emission ColorGreen [20] [24] [22]
Quantum Yield EnhancementHigh with appropriate ligands [21] [22]
Stokes ShiftLarge (>200 nm) [23]
Luminescence TypeSharp line emission (f-f transitions) [20] [21] [22]

The excitation spectrum shows optimal absorption in the UV region between 220-280 nm [21] [23] [22]. Upon excitation, the compound emits characteristic green fluorescence with three prominent emission bands at 489 nm, 544 nm, and 584 nm [23] [22]. The most intense emission occurs at 544 nm, corresponding to the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion [23] [22].

The compound demonstrates a large Stokes shift exceeding 200 nm [23], which minimizes self-absorption and inner filter effects, making it advantageous for analytical applications. The quantum yield can be significantly enhanced through the use of appropriate secondary ligands that facilitate energy transfer to the terbium center [21] [22].

The luminescence intensity is pH-dependent, with optimal emission observed in the pH range of 2-4 for binary complexes and extending to pH 7-8 when complexed with appropriate ligands such as phenanthroline [22]. The luminescent properties remain stable under UV radiation exposure for extended periods, indicating good photostability [23].

Chemical Reactivity

Solubility Parameters in Various Media

Terbium(III) acetate hydrate demonstrates variable solubility across different solvent systems, with behavior strongly influenced by the polar nature of the solvents and their ability to coordinate with the terbium center.

Comprehensive Solubility Data:

SolventSolubilityQuantitative DataReference
WaterSoluble12.5 g/L at 20°C [24] [25] [26]
Strong mineral acidsModerately solubleNot specified [4] [25] [26]
Organic solvents (general)Limited solubilityNot specified [24]
Dimethylformamide (DMF)Readily solubleNot specified [24]
Dimethyl sulfoxide (DMSO)Readily solubleNot specified [24]
EthanolModerateUsed for recrystallization [24]
MethanolReduced intensityReduces fluorescence [23]

The compound shows excellent water solubility with a measured solubility of 12.5 g/L at 20°C [24] [25] [26], forming stable aqueous solutions [4]. This high water solubility is attributed to the ionic nature of the compound and the ability of water molecules to coordinate with the terbium center, displacing or supplementing the acetate ligands.

In strong mineral acids, the compound exhibits moderate solubility [4] [25] [26], with the acidic conditions potentially protonating the acetate ligands and altering the coordination environment. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [24], which can effectively solvate the ionic species without competing for coordination sites.

Ethanol serves as an effective recrystallization medium [24], providing moderate solubility that allows for purification processes. However, methanol reduces the fluorescence intensity of the compound [23], suggesting possible quenching interactions or competitive coordination.

Hygroscopic Behavior and Deliquescence

Terbium(III) acetate hydrate exhibits pronounced hygroscopic properties, readily absorbing moisture from the atmospheric environment [4] [12] [13] [27]. The compound demonstrates deliquescent behavior, meaning it can absorb sufficient water vapor to dissolve completely and form an aqueous solution [13] [28].

Hygroscopic Characteristics:

The moisture absorption occurs through multiple mechanisms. Initially, the compound adsorbs water molecules onto its crystalline surface, followed by incorporation of water into the crystal lattice to form higher hydrates [13]. This process is thermodynamically favorable due to the strong affinity of the Tb³⁺ ion for water coordination.

The deliquescence process involves the formation of saturated aqueous solutions when the relative humidity exceeds the compound's critical relative humidity [13] [28]. This behavior necessitates careful storage conditions to prevent uncontrolled hydration and potential decomposition.

Practical Implications:

The hygroscopic nature requires storage in airtight containers under inert atmosphere conditions at room temperature [29] [13]. Silica gel desiccants are commonly employed to maintain low humidity environments during storage and handling.

The water uptake kinetics follow typical patterns for hygroscopic salts, with rapid initial absorption followed by slower equilibration phases. The extent of hydration can vary from monohydrate to hexahydrate forms depending on the atmospheric humidity and temperature conditions.

Stability Under Ambient Conditions

Terbium(III) acetate hydrate demonstrates complex stability behavior under various ambient conditions, with stability strongly dependent on temperature, humidity, and atmospheric composition.

Ambient Stability Profile:

ConditionBehaviorNotesReference
Ambient air exposureStable with moisture absorptionForms higher hydrates [29] [13]
Moisture exposureHygroscopic - absorbs waterDeliquescent properties [4] [13] [27]
Thermal stability (air)Decomposes 220-360°CStepwise decomposition to Tb₄O₇ [10] [30]
Thermal stability (inert)Similar decomposition patternOxycarbonate intermediate [10]
UV radiation exposureStableComplex remains stable [23]
Storage requirementsAirtight containers requiredPrevent uncontrolled hydration [29] [13]

Atmospheric Stability:

Under normal atmospheric conditions, the compound remains chemically stable while undergoing physical changes related to hydration [29] [13]. The compound does not undergo oxidation or reduction reactions in air, maintaining the +3 oxidation state of terbium throughout extended exposure periods.

Thermal Decomposition Pathway:

The thermal decomposition follows a well-defined stepwise mechanism [10] [30]:

  • Initial dehydration (98-132°C): Loss of crystalline water molecules
  • Acetate decomposition (200-360°C): Formation of terbium oxycarbonate intermediate
  • Oxycarbonate decomposition (>360°C): Final conversion to terbium oxide (Tb₄O₇)

The decomposition products include carbon oxides (CO, CO₂) and terbium oxide [30] [31], with no formation of toxic byproducts under normal thermal treatment conditions.

Photochemical Stability:

The compound demonstrates excellent stability under UV radiation exposure [23], with the luminescent properties remaining unchanged over extended periods of UV irradiation. This photostability makes it suitable for applications involving continuous UV exposure, such as phosphor applications and analytical detection systems.

Storage Recommendations:

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

236.95705 g/mol

Monoisotopic Mass

236.95705 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-15-2023

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